molecular formula C8H10BrNO B12948975 Phenol, 3-(1-aminoethyl)-2-bromo-

Phenol, 3-(1-aminoethyl)-2-bromo-

Cat. No.: B12948975
M. Wt: 216.07 g/mol
InChI Key: JVJVDBFCOOAIRQ-UHFFFAOYSA-N
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Description

Phenol, 3-(1-aminoethyl)-2-bromo- is an organic compound with the molecular formula C8H10BrNO It is a derivative of phenol, where the hydroxyl group is substituted with a bromine atom at the 2-position and an aminoethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-(1-aminoethyl)-2-bromo- typically involves the bromination of 3-(1-aminoethyl)phenol. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of Phenol, 3-(1-aminoethyl)-2-bromo- may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and minimizing by-products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-(1-aminoethyl)-2-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield imines or nitriles, while substitution of the bromine atom can produce a variety of phenol derivatives .

Scientific Research Applications

Phenol, 3-(1-aminoethyl)-2-bromo- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 3-(1-aminoethyl)-2-bromo- involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The bromine atom may also participate in halogen bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(1-aminoethyl)phenol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    2-bromo-4-(1-aminoethyl)phenol: Similar structure but with the bromine atom at a different position, leading to distinct properties.

    3-(1-aminoethyl)-4-bromophenol: Another positional isomer with unique characteristics.

Uniqueness

Phenol, 3-(1-aminoethyl)-2-bromo- is unique due to the specific positioning of the bromine and aminoethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

3-(1-aminoethyl)-2-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)6-3-2-4-7(11)8(6)9/h2-5,11H,10H2,1H3

InChI Key

JVJVDBFCOOAIRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)O)Br)N

Origin of Product

United States

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